2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
Overview
Description
2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile, also known as NPFA, is a chemical compound that has been studied extensively for its potential pharmacological applications. It is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been found to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have toxic effects on liver and kidney function in animal models.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been studied extensively for its potential pharmacological applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-13-15(14-4-6-16(7-5-14)21(22)23)12-17-8-9-18(24-17)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZKZRHUYMCDFZ-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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